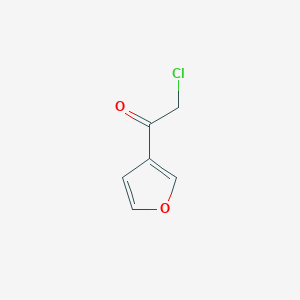
2-Chloro-1-furan-3-ylethanone
Übersicht
Beschreibung
2-Chloro-1-furan-3-ylethanone is a chemical compound with the CAS Number: 57241-17-5 . It has a molecular weight of 144.56 . It is in the form of a powder .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-furan-3-ylethanone can be analyzed using various techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FT-IR) . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
Furan compounds, including 2-Chloro-1-furan-3-ylethanone, are important building blocks in organic chemistry . They can undergo various types of reactions, including cycloaddition and cycloisomerization .It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties can be determined using various analytical techniques .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1-furan-3-ylethanone, focusing on six unique fields:
Antibacterial Agents
2-Chloro-1-furan-3-ylethanone has shown promising antibacterial properties. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound is particularly effective against Gram-positive bacteria, making it a potential candidate for developing new antibacterial drugs .
Antifungal Applications
In addition to its antibacterial properties, 2-Chloro-1-furan-3-ylethanone exhibits antifungal activity. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a valuable compound in the treatment of fungal infections, especially those resistant to conventional antifungal agents .
Pharmaceutical Intermediates
2-Chloro-1-furan-3-ylethanone is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive furan ring and chloro group make it a versatile building block in organic synthesis, facilitating the creation of complex molecules with therapeutic potential .
Agricultural Chemicals
This compound is also utilized in the development of agricultural chemicals, such as pesticides and herbicides. Its ability to disrupt biological processes in pests and weeds makes it an effective component in formulations aimed at protecting crops from damage and improving agricultural yield .
Environmental Research
In environmental research, 2-Chloro-1-furan-3-ylethanone is studied for its potential to degrade pollutants. Its chemical properties enable it to participate in reactions that break down harmful substances in the environment, contributing to pollution control and remediation efforts.
Material Science
In material science, 2-Chloro-1-furan-3-ylethanone is explored for its role in the synthesis of novel polymers and materials. Its unique structure can impart desirable properties, such as increased stability and resistance to degradation, to the resulting materials. This has applications in creating advanced materials for various industrial uses.
Zukünftige Richtungen
Furan compounds, including 2-Chloro-1-furan-3-ylethanone, have potential applications in various fields. There is a growing interest in using furan platform chemicals derived from biomass, which could replace traditional resources such as crude oil . This could lead to more sustainable and environmentally friendly chemical processes .
Eigenschaften
IUPAC Name |
2-chloro-1-(furan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXXLDGEROFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-furan-3-ylethanone | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



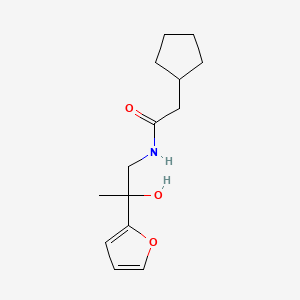
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)
![1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677116.png)

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
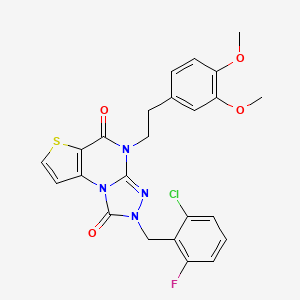
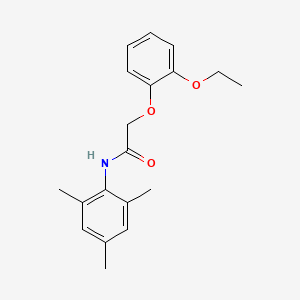
![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
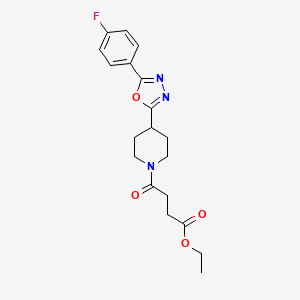
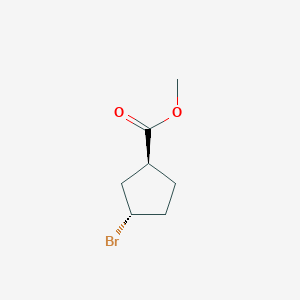

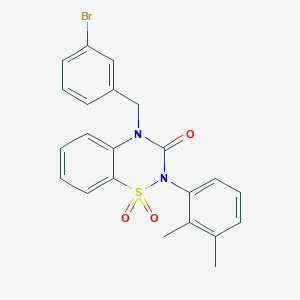
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)